Cas no 150982-79-9 (2-bromo-1-(2-methylphenyl)ethan-1-ol)

2-Bromo-1-(2-methylphenyl)ethan-1-ol is a brominated aromatic alcohol featuring a reactive bromomethyl group adjacent to a hydroxyl-substituted carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure allows for further functionalization via nucleophilic substitution or elimination reactions, making it valuable for constructing complex molecular frameworks. The presence of the 2-methylphenyl group enhances steric and electronic properties, influencing reactivity in targeted transformations. Suitable for controlled bromination and coupling reactions, this compound is handled under standard laboratory conditions with appropriate safety precautions due to its potential lachrymatory and irritant effects.
2-bromo-1-(2-methylphenyl)ethan-1-ol structure
150982-79-9 structure
Product Name:2-bromo-1-(2-methylphenyl)ethan-1-ol
CAS No:150982-79-9
MF:C9H11BrO
MW:215.087042093277
CID:99736
PubChem ID:15150472
Update Time:2025-11-01

2-bromo-1-(2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(bromomethyl)-2-methyl-
    • 2-Brom-1-(2-methylphenyl)-ethanol
    • Benzenemethanol, -alpha--(bromomethyl)-2-methyl- (9CI)
    • 2-bromo-1-(2-methylphenyl)ethan-1-ol
    • AKOS026730990
    • 150982-79-9
    • SCHEMBL7786029
    • 2-bromo-1-(2-methylphenyl)ethanol
    • EN300-1136761
    • Inchi: 1S/C9H11BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3
    • InChI Key: HKGSZCJQAJGFDF-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1C)O

Computed Properties

  • Exact Mass: 213.99933g/mol
  • Monoisotopic Mass: 213.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2-bromo-1-(2-methylphenyl)ethan-1-ol

Professional Introduction to 2-bromo-1-(2-methylphenyl)ethan-1-ol (CAS No. 150982-79-9)

2-bromo-1-(2-methylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 150982-79-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an ethanol side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural motif of 2-bromo-1-(2-methylphenyl)ethan-1-ol combines the reactivity of a bromine substituent with the electronic properties of a methylphenyl group, making it a valuable intermediate in various chemical transformations.

The compound’s molecular structure consists of an ethyl backbone substituted with a bromine atom at the second carbon and a 2-methylphenyl group at the first carbon. This configuration imparts unique reactivity patterns, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The presence of the bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, while the methylphenyl group contributes to π-stacking interactions and influences electronic distribution across the molecule.

In recent years, 2-bromo-1-(2-methylphenyl)ethan-1-ol has been explored in the context of developing novel pharmaceutical agents. Its structural features make it a promising scaffold for designing molecules with potential bioactivity against various therapeutic targets. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The bromine moiety allows for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores.

One notable application of 2-bromo-1-(2-methylphenyl)ethan-1-ol is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of an aromatic ring with electron-withdrawing groups enhances binding affinity to protein targets, a key consideration in drug design. Researchers have leveraged this compound to develop small molecules that disrupt aberrant signaling pathways by inhibiting specific kinases. Preliminary computational studies suggest that modifications to the ethanol side chain can fine-tune solubility and metabolic stability, improving drug-like properties.

The role of 2-bromo-1-(2-methylphenyl)ethan-1-ol extends beyond pharmaceuticals into materials science. Its ability to participate in polymerization reactions makes it a candidate for creating advanced materials with tailored properties. For example, copolymerization with other monomers could yield polymers with enhanced thermal stability or biodegradability, useful in biomedical applications such as drug delivery systems or tissue engineering scaffolds. The bromine atom’s reactivity also allows for post-polymerization modifications, enabling functionalization at specific positions along the polymer chain.

Advances in synthetic methodologies have further expanded the utility of 150982-79-9. Transition-metal-catalyzed reactions, particularly those involving palladium or copper catalysts, have enabled efficient transformations of this compound into more complex derivatives. For instance, Sonogashira coupling can be employed to introduce alkyne functionalities, followed by hydroxylation or oxidation to achieve additional diversification. These techniques are instrumental in generating libraries of compounds for high-throughput screening (HTS), accelerating the discovery process for new bioactive molecules.

The growing interest in green chemistry has also influenced how 2-bromo-1-(2-methylphenyl)ethan-1-ol is utilized. Efforts to minimize hazardous waste and improve reaction efficiency have led to the development of milder conditions and recyclable catalysts. For example, microwave-assisted synthesis has been explored to reduce reaction times without compromising yields, aligning with sustainable practices in chemical manufacturing. Such innovations not only enhance cost-effectiveness but also contribute to environmental conservation by reducing the ecological footprint of synthetic processes.

In conclusion, 150982-79-9 represents a versatile building block with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications, making it indispensable in pharmaceutical research and material development. As synthetic techniques continue to evolve and new applications emerge, the importance of this compound is expected to grow further. Future studies may uncover additional functionalities or novel uses that will solidify its position as a cornerstone molecule in modern chemistry.

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